molecular formula C7H13ClN2O3 B12729725 N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine CAS No. 312304-89-5

N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine

Cat. No.: B12729725
CAS No.: 312304-89-5
M. Wt: 208.64 g/mol
InChI Key: UWZYBQXLLFWIQG-UHFFFAOYSA-N
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Description

N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine is a nitrosamine compound known for its potential carcinogenic properties. Nitrosamines are a class of compounds that have been extensively studied due to their presence in various industrial and pharmaceutical products and their potential health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine typically involves the nitrosation of secondary amines. One common method is the reaction of secondary amines with nitrous acid in the presence of an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of nitrosamines, including this compound, involves similar synthetic routes but on a larger scale. The process must adhere to strict regulatory guidelines to minimize the presence of nitrosamine impurities in the final product .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite for nitrosation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction typically yields amines .

Scientific Research Applications

N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine involves its interaction with cellular components, leading to DNA damage and potential carcinogenesis. The compound can form adducts with DNA, causing mutations and disrupting normal cellular processes . The molecular targets include DNA and various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrosamines such as N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosomethylphenylamine .

Uniqueness

N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine is unique due to its specific structure, which includes an acetoxymethyl group and a chlorobutylamine moiety. This structure influences its reactivity and the types of reactions it undergoes compared to other nitrosamines .

Properties

CAS No.

312304-89-5

Molecular Formula

C7H13ClN2O3

Molecular Weight

208.64 g/mol

IUPAC Name

[4-chlorobutyl(nitroso)amino]methyl acetate

InChI

InChI=1S/C7H13ClN2O3/c1-7(11)13-6-10(9-12)5-3-2-4-8/h2-6H2,1H3

InChI Key

UWZYBQXLLFWIQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCN(CCCCCl)N=O

Origin of Product

United States

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